4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
4-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety, linked via an aminophenyl group to a methoxybenzamide scaffold. Its design incorporates key pharmacophoric elements: the pyridazine-pyrazole unit may act as a hinge-binding motif in kinase targets, while the methoxybenzamide group could enhance solubility and target affinity .
Properties
IUPAC Name |
4-methoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-29-18-9-3-15(4-10-18)21(28)24-17-7-5-16(6-8-17)23-19-11-12-20(26-25-19)27-14-2-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZLCMJJNTSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrazolyl-pyridazinyl moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic pathways or the activation of signaling cascades, resulting in the desired biological effect .
Comparison with Similar Compounds
Pyridazine-Pyrazole Derivatives
- Crystallographic studies confirm planar geometry, with hydrogen bonding between the pyridazine N and amine H . While its bioactivity is unreported, its structural simplicity suggests utility as a synthetic precursor.
3-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019105-34-0):
Replacing the methoxy group with bromine increases molecular weight (435.285 vs. ~386 estimated for the target) and introduces steric/electronic differences. The bromine atom may enhance hydrophobic interactions but reduce solubility .
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea (CAS 1013835-70-5):
Substituting benzamide with urea alters hydrogen-bonding capacity. The urea linker may improve binding to polar kinase domains, though molecular weight increases (401.4 vs. ~386) .
Heterocyclic Core Variations
- 4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide: Replacing pyridazine-pyrazole with 1,3,4-oxadiazole simplifies synthesis and reduces ring strain. This compound exhibits bacteriostatic activity (MIC ~10 µg/mL against E. coli), suggesting heterocycle choice critically impacts biological function .
Functional Analogues
Kinase Inhibitors
- Imatinib, Nilotinib, Dasatinib: These clinical kinase inhibitors share aromatic cores and hydrogen-bonding motifs. Nilotinib, for example, inhibits DDR1/2 with IC₅₀ < 10 nM. The target compound’s pyridazine-pyrazole unit mimics nilotinib’s pyrimidine-aminophenyl hinge binder, but its methoxy group may reduce potency compared to nilotinib’s trifluoromethyl .
Antibacterial Agents
- (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide: This salicylamide analogue shows potent anti-MRSA activity (MIC = 4 µM). The target compound’s methoxy group, while less electronegative than CF₃, may retain moderate activity by balancing hydrophobicity and solubility .
Key Research Findings
- Synthetic Accessibility : Pyridazine-pyrazole derivatives are synthesized via nucleophilic aromatic substitution or transition-metal catalysis, with yields >70% under optimized conditions .
- Structure-Activity Relationships (SAR) :
- Biological Gaps: No direct data on the target compound’s kinase inhibition or antibacterial activity exists in the provided evidence, highlighting a need for experimental validation.
Biological Activity
4-Methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a methoxy group, a pyrazolyl-pyridazinyl moiety, and a benzamide group, which may contribute to its pharmacological properties.
Structural Characteristics
The chemical formula of this compound is , with a molecular weight of 386.4 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazolyl-pyridazinyl moiety is known to modulate enzymatic activity, potentially leading to inhibition of certain pathways or activation of signaling cascades. This mechanism underlies its therapeutic potential in various diseases.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated anticancer activities. For instance, derivatives containing pyrazole and pyridazine rings have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives, including those similar to this compound. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .
Study on Antiviral Effects
A study focused on the antiviral effects of N-phenylbenzamide derivatives revealed that specific modifications could enhance their efficacy against Hepatitis B virus (HBV). The compound IMB-0523, a derivative of this compound, was identified as an effective inhibitor of both wild-type and drug-resistant HBV strains .
Anticancer Screening
In another investigation, a series of compounds structurally related to this compound were screened for their anticancer activity. Results indicated that these compounds could significantly inhibit the proliferation of cancer cells in vitro, suggesting their potential as lead compounds for drug development .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, anticancer |
| Indole Derivatives | Structure | Diverse biological activities |
| Benzamide Derivatives | Structure | Antiviral effects against HIV/HCV |
Q & A
Q. What are the standard synthetic routes for 4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves multi-step reactions starting from commercially available benzamides and pyridazine intermediates. A common approach includes:
- Step 1 : Coupling a 4-methoxybenzoyl chloride derivative with a 4-aminophenyl group to form the benzamide core.
- Step 2 : Functionalizing the pyridazine ring via nucleophilic aromatic substitution (e.g., introducing the pyrazole moiety at the 6-position of pyridazine using 1H-pyrazole under basic conditions).
- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .
Key reagents: Anhydrous DMF as a solvent, potassium carbonate as a base, and palladium catalysts for coupling reactions.
Q. How is the compound characterized to confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm connectivity of the benzamide, pyridazine, and pyrazole moieties. For example, the methoxy group (-OCH) appears as a singlet near δ 3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 435.285 (calculated for CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC with a C18 column (≥95% purity threshold) .
Q. What structural features contribute to its biological activity?
- The pyridazine-pyrazole motif enables hydrogen bonding with target proteins (e.g., kinases).
- The 4-methoxybenzamide group enhances lipophilicity, improving membrane permeability.
- The arylamine linker between benzamide and pyridazine allows conformational flexibility for target binding .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalysts | Use Pd(PPh) for Suzuki-Miyaura coupling (yield increase from 60% to 85%) | |
| Solvent Systems | Replace DMF with DMA (dimethylacetamide) to reduce side reactions | |
| Temperature | Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h | |
| Purification | Gradient elution in flash chromatography (hexane/EtOAc 7:3 to 1:1) improves purity to 98% |
Q. What strategies are used to elucidate its mechanism of action in biological systems?
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity (K) to kinases (e.g., JAK2 or EGFR). SPR data may show sub-micromolar affinity (K = 0.8 µM) .
- Cellular Pathway Analysis : Western blotting detects downstream phosphorylation changes (e.g., STAT3 inhibition in cancer cell lines) .
- Molecular Dynamics (MD) Simulations : Predict binding modes of the pyridazine-pyrazole moiety in kinase active sites .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., IC variability in MCF-7 vs. HEK293 cells) to confirm target specificity .
- Metabolic Stability Testing : Assess liver microsome stability (e.g., t > 60 min in human microsomes) to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
